molecular formula C8H5F3O4 B12950048 2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one

2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one

Cat. No.: B12950048
M. Wt: 222.12 g/mol
InChI Key: XBCARNVTXMSFPD-UHFFFAOYSA-N
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Description

Chemical Identity: 2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one (CAS: 13340-79-9) is a fluorinated acetophenone derivative featuring a trifluoromethyl ketone group linked to a phloroglucinol (2,4,6-trihydroxyphenyl) core. Its molecular formula is C₈H₅F₃O₄, with a molecular weight of 222.12 g/mol .

Synthesis: The compound is synthesized via Friedel-Crafts acylation of phloroglucinol with trifluoroacetic anhydride in the presence of aluminum chloride (AlCl₃) in ethylene dichloride at room temperature, yielding a 40% product .

Properties

Molecular Formula

C8H5F3O4

Molecular Weight

222.12 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C8H5F3O4/c9-8(10,11)7(15)6-4(13)1-3(12)2-5(6)14/h1-2,12-14H

InChI Key

XBCARNVTXMSFPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)C(F)(F)F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production typically employs the Friedel-Crafts acylation method due to its higher yield and scalability. The process involves careful control of reaction conditions to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Grignard reagents and catalytic hydrogenation are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed.

Major Products

    Oxidation: Various carboxylic acids and ketones.

    Reduction: 2,2,2-Trifluoro-1-phenylethanol.

    Substitution: New aromatic compounds with modified functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one is used in:

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. It can form stable complexes with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 15485-66-2)
  • Molecular Formula : C₁₅H₁₄O₅
  • Molecular Weight : 274.27 g/mol
  • Key Features :
    • Replaces the -CF₃ group with a -CH₃O-substituted phenyl.
    • Melting Point : 193–197°C (higher than the trifluoro analog due to reduced hydrogen bonding disruption by methoxy groups).
    • Density : 1.364 g/cm³ .
  • Applications : Used as a research chemical in organic synthesis .
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 110865-03-7)
  • Molecular Formula : C₈H₇ClO₄
  • Molecular Weight : 202.59 g/mol
  • Key Features: Chloro substituent (-Cl) instead of -CF₃. Less electron-withdrawing than -CF₃, leading to lower acidity of phenolic hydroxyl groups.
  • Applications: Limited data, but marketed as a specialty chemical for research .

Trifluoromethylated Analogs with Modified Aromatic Substituents

2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone (CAS: 313-56-4)
  • Molecular Formula : C₁₁H₁₁F₃O
  • Molecular Weight : 216.20 g/mol
  • Key Features: Trimethylphenyl substituent increases steric hindrance. Boiling Point: Not reported, but likely lower than hydroxylated analogs due to reduced hydrogen bonding .
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone (CAS: 657-15-8)
  • Molecular Formula: C₈H₄F₃NO₃
  • Molecular Weight : 219.12 g/mol
  • Key Features: Nitro (-NO₂) group at the meta position, a strong electron-withdrawing substituent. Mass Spectrometry: m/z 235 (M⁺), 166 (M–CF₃) .
  • Applications : Intermediate in sulfonylurea synthesis for NLRP3 inflammasome inhibition .

Non-Fluorinated Analogs

2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone
  • Molecular Formula : C₁₄H₁₂O₄
  • Molecular Weight : 244.24 g/mol
  • Key Features :
    • Phenyl group replaces -CF₃, introducing electron-donating effects.
    • Likely exhibits lower thermal stability than the trifluoro analog due to reduced electron withdrawal .

Comparative Analysis Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one 13340-79-9 C₈H₅F₃O₄ 222.12 -CF₃, -OH 174–177 Anti-inflammatory agent synthesis
2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone 15485-66-2 C₁₅H₁₄O₅ 274.27 -OCH₃, -OH 193–197 Research chemical
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone 657-15-8 C₈H₄F₃NO₃ 219.12 -CF₃, -NO₂ N/A NLRP3 inhibitor precursor
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone 313-56-4 C₁₁H₁₁F₃O 216.20 -CF₃, -CH₃ N/A Steric hindrance studies

Key Findings

  • Electron Effects: The -CF₃ group in the parent compound enhances the acidity of phenolic -OH groups compared to methoxy or chloro analogs, facilitating nucleophilic reactions .
  • Thermal Stability : Hydroxyl-rich analogs (e.g., 15485-66-2) exhibit higher melting points due to robust hydrogen-bonding networks .
  • Reactivity : Nitro-substituted derivatives (e.g., 657-15-8) display heightened electrophilicity, making them suitable for oxime and sulfonamide synthesis .

Biological Activity

2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and molecular weight:

  • Formula: C₁₁H₈F₃O₄
  • Molecular Weight: 264.2 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its interaction with biological membranes and targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects. The presence of hydroxyl groups in the phenolic structure is often linked to enhanced biological activity.

1. Antimicrobial Activity

Studies have shown that derivatives of trihydroxyphenyl ethanones exhibit significant antimicrobial properties. The trihydroxyphenyl moiety is known to enhance the interaction with microbial cell walls, leading to increased permeability and ultimately cell death.

2. Trypanocidal Activity

A related study evaluated the trypanocidal activity of various chromane-type compounds, revealing that hydroxylated derivatives demonstrate promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, compounds similar to 2,2,2-trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one showed effective concentrations (EC50) below 10 µM in vitro .

CompoundCytotoxicity (LC50 µM)Trypanocidal Activity (EC50 µM)Selectivity Index
Compound A54.0 ± 0.517.8 ± 0.83.0
Compound B6.3 ± 03.3 ± 0.11.9
Compound C>20018.3 ± 1.1>10

This table illustrates the relationship between cytotoxicity and trypanocidal efficacy among structurally related compounds.

3. Cytotoxicity Studies

In vitro studies assessing cytotoxicity against human macrophages indicate that many hydroxylated acetophenone derivatives exhibit significant cytotoxic effects at low concentrations (LC50 values <10 µM). This suggests a need for further investigation into their therapeutic index and potential as drug candidates .

The proposed mechanisms of action for these compounds include:

  • Inhibition of Enzymatic Activity: Hydroxyl groups may interact with key enzymes involved in microbial metabolism or host cell signaling pathways.
  • Membrane Disruption: The lipophilic trifluoromethyl group may facilitate penetration into microbial membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

Several case studies have highlighted the potential of similar compounds in treating infectious diseases:

  • A study demonstrated that a related compound significantly reduced parasitemia in animal models infected with T. cruzi, suggesting its potential for development as an anti-chagas agent .
  • Another investigation into the anti-inflammatory properties of trihydroxyphenyl derivatives indicated their ability to modulate cytokine production in vitro.

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